molecular formula C19H17ClF2N2O2 B4065783 1-(3-chlorobenzoyl)-N-(2,6-difluorophenyl)-4-piperidinecarboxamide

1-(3-chlorobenzoyl)-N-(2,6-difluorophenyl)-4-piperidinecarboxamide

Cat. No. B4065783
M. Wt: 378.8 g/mol
InChI Key: QDQSKHIHPIAQBB-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorobenzoyl)-N-(2,6-difluorophenyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic the basic structure of many biological molecules . The molecule also contains a benzoyl group and a difluorophenyl group, which could potentially contribute to its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring (a six-membered ring with one nitrogen atom), attached to a benzoyl group (a benzene ring attached to a carbonyl group) and a difluorophenyl group (a benzene ring with two fluorine atoms attached) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the piperidine ring could potentially make it a base, and the fluorine atoms could make the phenyl ring more electronegative .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 1-(3-chlorobenzoyl)-N-(2,6-difluorophenyl)-4-piperidinecarboxamide have been explored in various studies. For instance, reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides were utilized to prepare a series of carboxamides, which were then subjected to base-catalyzed ring closure reactions, yielding dihydro-1H-imidazol-5-ones. This process involved exploring the potential of replacing the 3-chlorine substituent with piperidine via the Buchwald-Hartwig reaction, indicating a methodological interest in synthesizing and modifying piperidine derivatives for various applications (Sedlák et al., 2008).

Molecular Interaction Studies

The interaction of certain piperidine derivatives with cannabinoid receptors has been thoroughly investigated, highlighting the relevance of these compounds in receptor-binding studies. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor, was studied for its conformational behavior and interaction with the receptor. This research provides insights into the structural requirements for the antagonistic activity against cannabinoid receptors, which is crucial for the development of new therapeutics (Shim et al., 2002).

Anti-acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The modification of the benzamide moiety in these compounds has shown a substantial increase in activity, highlighting the significance of piperidine structures in the development of inhibitors for acetylcholinesterase, which is a target for treating diseases such as Alzheimer's (Sugimoto et al., 1990).

Development of Antimyotonic Agents

Conformationally restricted analogues of tocainide, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been designed and synthesized as voltage-gated skeletal muscle sodium channel blockers. These compounds exhibited a marked increase in potency and use-dependent block compared to tocainide, demonstrating the potential of piperidine derivatives as antimyotonic agents (Catalano et al., 2008).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further developed and studied as a potential pharmaceutical drug .

properties

IUPAC Name

1-(3-chlorobenzoyl)-N-(2,6-difluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N2O2/c20-14-4-1-3-13(11-14)19(26)24-9-7-12(8-10-24)18(25)23-17-15(21)5-2-6-16(17)22/h1-6,11-12H,7-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQSKHIHPIAQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC=C2F)F)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzoyl)-N-(2,6-difluorophenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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